Cis-4-{[(benzyloxy)carbonyl](methyl)amino}cyclohexane-1-carboxylic acid
Description
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a cis-configured substituent at position 4. This substituent comprises a methylamino group protected by a benzyloxycarbonyl (Cbz) group. The compound’s structure combines a rigid cyclohexane backbone with functional groups that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-[methyl(phenylmethoxycarbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-17(14-9-7-13(8-10-14)15(18)19)16(20)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19) |
InChI Key |
AZIRNWNIDAXVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Para-Aminobenzoic Acid
- Catalyst : 5% Ru/C.
- Conditions : 100°C, 15 bar H₂, 10% NaOH aqueous solution.
- Outcome : A cis/trans mixture (1:4.6 ratio).
- Separation : Selective esterification of the cis isomer using methyl bromide in acetone, yielding 62% pure trans product after crystallization.
Methylation of the Amino Group
Introducing the methyl group onto the amine requires careful control to avoid over-alkylation.
Reductive Amination
- Reagents : Formaldehyde, sodium cyanoborohydride (NaBH₃CN).
- Conditions : Aqueous or alcoholic solvent, pH 4–6.
- Outcome : Converts primary amine (cis-4-aminocyclohexane-1-carboxylic acid) to secondary amine (cis-4-(methylamino)cyclohexane-1-carboxylic acid).
- Yield : ~85% (analogous to Fmoc protection yields in similar systems).
Protection with Benzyloxycarbonyl (Cbz) Group
The secondary amine is protected using benzyl chloroformate (Cbz-Cl) to form the tertiary amine.
Cbz Protection Protocol
- Reagents : Cbz-Cl, sodium carbonate (Na₂CO₃).
- Conditions : Biphasic system (1,4-dioxane/water), room temperature.
- Workup : Acidification with HCl, extraction with ethyl acetate.
- Yield : 83% (based on analogous Fmoc protection).
Key Data Tables
Table 1: Hydrogenation Conditions and Isomer Ratios
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Cis:Trans Ratio | Source |
|---|---|---|---|---|
| 5% Ru/C | 100 | 15 | 1:4.6 | |
| 5% Rh/C | 120 | 20 | 1:1 |
Table 2: Protection Reaction Yields
| Step | Reagent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Methylation | Formaldehyde | H₂O/1,4-Dioxane | 85 | |
| Cbz Protection | Cbz-Cl | 1,4-Dioxane | 83 |
Challenges and Optimization
Stereochemical Control
- Isomer Separation : Cis isomer isolation remains a bottleneck. Patent WO2017134212A1 suggests esterification-based separation, but yields for cis isolation are unreported.
- Epimerization Risk : Strong bases or high temperatures during methylation or protection may alter cyclohexane ring conformation.
Chemical Reactions Analysis
Types of Reactions
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets.
Case Study: Synthesis of Pharmaceutical Compounds
Recent studies have demonstrated its role as a precursor in synthesizing compounds with agonistic activity towards peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolic processes. For example, derivatives of this compound have shown promise in ameliorating inflammation and vascular leakage associated with neurodegenerative diseases .
Agricultural Applications
This compound is also being explored for its potential use as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides. The structural modifications enabled by the benzyloxycarbonyl group facilitate the development of compounds with enhanced efficacy and selectivity.
Case Study: Agrochemical Development
A patent describes the use of cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid as a key intermediate for synthesizing 4-alkoxy-cyclohexane-1-amino carboxylic acid esters, which are identified as effective agents for crop protection . These compounds can be tailored to target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The cyclohexane ring provides structural stability, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclohexanecarboxylic Acids with Benzyloxycarbonyl Groups
(a) 1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS 1094471-68-7)
- Molecular Formula: C₁₆H₂₁NO₄
- Key Differences: The amino group at position 1 is substituted with a Cbz group, whereas the target compound has a Cbz-methylamino group at position 4. The methyl group at position 4 introduces steric effects distinct from the methylamino substitution in the target compound.
(b) 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2231674-62-5)
- Molecular Formula: C₁₅H₁₇NO₄
- Key Differences: The bicyclo[2.1.1]hexane scaffold replaces the cyclohexane ring, imposing greater rigidity and altering conformational flexibility. The absence of a methyl group on the amino moiety reduces steric bulk compared to the target compound.
- Implications : The bicyclic structure may enhance metabolic stability but reduce compatibility with enzymes or receptors requiring planar binding sites .
Cis vs. Trans Isomerism in Cyclohexanecarboxylic Acids
highlights the impact of stereochemistry on acidity in hydroxycyclohexanecarboxylic acids:
| Compound | pKa (cis) | pKa (trans) |
|---|---|---|
| 4-Hydroxycyclohexane-1-carboxylic acid | 4.815 | 4.836 |
| 2-Hydroxycyclohexane-1-carboxylic acid | 7.12 | 4.682 |
- Key Insight : Cis isomers generally exhibit slightly lower pKa values (greater acidity) than trans isomers due to intramolecular hydrogen bonding or steric effects. For the target compound, the cis configuration at position 4 may enhance solubility in polar solvents compared to its trans counterpart .
Benzoyl-Substituted Cyclohexanecarboxylic Acids
(a) trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid (CAS 921760-53-4)
- Molecular Formula: C₁₅H₁₅NO₃
- Key Differences: A 4-cyanobenzoyl group replaces the Cbz-methylamino group. The trans configuration reduces steric clash between the benzoyl and carboxylic acid groups.
(b) Cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 735270-25-4)
- Molecular Formula : C₁₆H₂₀O₃
- Key Differences :
- A 3,4-dimethylbenzoyl group introduces hydrophobicity and steric bulk.
- The cis configuration may hinder rotational freedom compared to trans analogs.
- Implications : Increased hydrophobicity could improve membrane permeability but reduce aqueous solubility .
Aminocyclohexanecarboxylic Acid Derivatives
(a) 1-Amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6)
- Molecular Formula: C₇H₁₃NO₂
- Key Differences: Lacks protective groups (e.g., Cbz), making it more reactive but less stable under basic conditions. The amino and carboxylic acid groups are at position 1, enabling zwitterionic behavior.
- Implications : The absence of a Cbz group simplifies synthesis but limits applications in peptide coupling where protection is required .
Biological Activity
Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid, also known by its CAS number 1142087-55-5, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological evaluations, particularly focusing on its antimicrobial properties and implications in drug development.
Structural Characteristics
The molecular formula of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid is C16H21NO4, with a molecular weight of approximately 291.34 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and an amino group further substituted with a benzyloxycarbonyl moiety. This unique structure contributes to its solubility and reactivity, making it a candidate for various biological applications.
Synthesis Methods
Several synthetic routes have been reported for the production of this compound. The most common methods involve:
- Direct Amide Formation : Reacting cyclohexanecarboxylic acid derivatives with benzyloxycarbonyl protected amines.
- Carbonylation Reactions : Utilizing carbonylation techniques to introduce the benzyloxycarbonyl group onto the amino functionality.
These methods emphasize the compound's accessibility for research and potential industrial applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid. For instance, a study focused on similar benzyloxycarbonyl derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid .
| Compound Name | MIC (µM) | Target Pathogen |
|---|---|---|
| Compound 9n | 2.7 | M. tuberculosis |
| Compound 9o | 2.8 | M. tuberculosis |
| Isoniazid | 2.3 | M. tuberculosis |
This suggests that modifications to the benzyloxycarbonyl group may enhance the biological activity against pathogenic bacteria.
Selectivity and Toxicity
In vitro assays using Vero and HepG2 cell lines have indicated that certain derivatives of this compound exhibit selective toxicity towards M. tuberculosis, minimizing adverse effects on human cells . This selectivity is critical for developing new therapeutic agents that target bacterial pathogens without harming human tissues.
Case Studies and Research Findings
-
Study on Structure-Activity Relationship (SAR) :
A comprehensive examination of various substitutions on the cyclohexane ring revealed that specific functional groups significantly influence antimicrobial efficacy. Compounds with halogenated aromatic systems showed enhanced potency compared to their non-halogenated counterparts . -
Evaluation of Chemical Stability :
The stability of Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid was assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, indicating favorable metabolic stability which is essential for drug development . -
Potential in Tuberculosis Treatment :
Given the global health challenge posed by tuberculosis, compounds like Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid could serve as lead structures in designing new antitubercular agents .
Q & A
Q. What are the key synthetic routes for Cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid, and what challenges arise in achieving high stereochemical purity?
Synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane ring. A common approach includes:
- Step 1 : Protection of the cyclohexane carboxylic acid group (e.g., esterification).
- Step 2 : Introduction of the methylamino group via reductive amination or nucleophilic substitution.
- Step 3 : Benzyloxycarbonyl (Cbz) protection of the amine using benzyl chloroformate under basic conditions.
- Step 4 : Acidic or enzymatic deprotection of the ester to regenerate the carboxylic acid.
Q. Challenges :
- Stereocontrol : The cis configuration requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization .
- Byproduct Formation : Competing reactions, such as over-alkylation or incomplete protection, necessitate rigorous purification (e.g., column chromatography, recrystallization) .
Q. How is the cis configuration of this compound verified experimentally?
The stereochemistry is confirmed using:
- Nuclear Magnetic Resonance (NMR) : Coupling constants (J values) between axial and equatorial protons on the cyclohexane ring indicate spatial proximity, distinguishing cis from trans isomers .
- X-ray Crystallography : Provides definitive proof of the spatial arrangement of substituents (e.g., Cbz and methylamino groups on the same face) .
- Circular Dichroism (CD) : Detects chiral centers and confirms enantiomeric purity if the compound is optically active .
Advanced Research Questions
Q. What computational methods are used to predict the biological activity of this compound, and how do they align with experimental data?
- Molecular Docking : Simulates interactions with target proteins (e.g., enzymes, receptors) to predict binding affinity. Software like AutoDock Vina or Schrödinger Suite models the compound’s conformation in active sites .
- MD Simulations : Assess stability of ligand-protein complexes over time, revealing dynamic interactions (e.g., hydrogen bonding with catalytic residues).
- Validation : Experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based kinetics) are compared with computational predictions to refine models .
Data Contradictions : Discrepancies between predicted and observed activity may arise from solvent effects, protein flexibility, or unaccounted post-translational modifications in in silico models .
Q. How do structural analogs of this compound differ in pharmacological activity, and what insights do these comparisons provide?
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| Ethyl 4-amino benzoate | Simpler ester and amine | Basic antimicrobial effects |
| Cyclohexane carboxylic acid | Lacks Cbz and methylamino groups | Anti-inflammatory activity |
| Tetrazole derivatives | Tetrazole ring replaces carboxylic acid | Enhanced anticonvulsant potency |
Q. Insights :
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. water). Use Hansen solubility parameters to identify optimal solvents .
- Stability : pH-dependent degradation (e.g., hydrolysis of the Cbz group in acidic conditions) requires stability studies under physiological conditions (37°C, pH 7.4) .
- Analytical Harmonization : Standardize methods (e.g., HPLC with UV detection at 254 nm) to ensure reproducibility across labs .
Q. How is the compound’s potential as a prodrug optimized through derivatization?
- Ester Prodrugs : Mask the carboxylic acid with labile esters (e.g., ethyl or pivaloyloxymethyl) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
- Peptide Conjugates : Link to cell-penetrating peptides (e.g., TAT) for targeted delivery, validated via in vitro uptake assays .
- Metabolic Studies : Use LC-MS to track prodrug conversion in plasma and tissue homogenates .
Q. What role does the cyclohexane ring conformation play in its interaction with lipid bilayers or membrane proteins?
- Membrane Permeability : The chair conformation of the cyclohexane ring reduces steric hindrance, facilitating passive diffusion across lipid bilayers (measured via PAMPA assays) .
- Protein Binding : Rigid cyclohexane scaffolds improve entropy-driven binding to flexible protein domains (e.g., allosteric sites in GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
